Product packaging for Fmoc-Dab(Boc)-OH(Cat. No.:CAS No. 125238-99-5)

Fmoc-Dab(Boc)-OH

Cat. No.: B1673511
CAS No.: 125238-99-5
M. Wt: 440.5 g/mol
InChI Key: LIWKOFAHRLBNMG-FQEVSTJZSA-N
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Description

Significance of Fmoc-Dab(Boc)-OH as a Building Block in Peptide Chemistry

This compound serves as a key building block in peptide synthesis, particularly within the Fmoc-based solid-phase peptide synthesis methodology sigmaaldrich.comiris-biotech.de. The Fmoc group on the alpha-amino position is base-labile, typically removed by a secondary amine like piperidine (B6355638), allowing for the coupling of the next amino acid in the sequence smolecule.com. The Boc group on the gamma-amino group is acid-labile, usually removed by trifluoroacetic acid (TFA), providing a handle for branching, cyclization, or conjugation at this specific site after the peptide chain has been assembled . This orthogonal protection strategy is vital for synthesizing peptides with complex structures, such as branched or cyclic peptides, and for incorporating modifications at specific positions . This compound is widely used with standard coupling agents like HBTU/DIC, often achieving high coupling efficiency .

Role of Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard amino acids found in proteins sigmaaldrich.comrsc.org. They can be naturally occurring or chemically synthesized and are important tools in modern drug discovery and chemical biology research sigmaaldrich.comrsc.org. The incorporation of UAAs into proteins and peptides expands their structural diversity and functional versatility, allowing for the creation of molecules with altered or enhanced properties sigmaaldrich.comrsc.orgfrontiersin.orgnih.gov. This includes improving in vivo stability, enhancing potency, modifying tissue distribution, and increasing selectivity of biological responses for therapeutic peptides sigmaaldrich.com. UAAs can also be used as molecular probes to study biological systems and protein function sigmaaldrich.comnih.govacs.org. Strategies for incorporating UAAs include chemical synthesis and genetic code expansion techniques rsc.orgfrontiersin.orgnih.gov. This compound, as a derivative of the unnatural amino acid diaminobutyric acid, exemplifies the utility of UAAs as building blocks for generating novel peptides and peptidomimetics with diverse applications smolecule.com.

Overview of Diaminobutyric Acid Derivatives in Synthetic Strategies

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid featuring two amino groups. Derivatives of diaminobutyric acid, such as this compound, are widely employed in synthetic strategies, particularly in peptide synthesis, due to the presence of the second amino group on the side chain, which offers a site for functionalization or branching . This allows for the synthesis of more complex molecular architectures compared to peptides composed solely of canonical amino acids. Other protected Dab derivatives exist, such as Fmoc-L-Dab(Alloc)-OH, which utilizes an Alloc (allyloxycarbonyl) group for orthogonal deprotection via palladium catalysis, and Fmoc-L-Dab(ivDde)-OH, featuring a photolabile or hydrazine-sensitive ivDde group for site-specific conjugation iris-biotech.de. These different protecting group strategies provide flexibility in synthetic design, allowing researchers to choose the most suitable derivative based on the desired peptide structure and downstream modifications . The synthesis of this compound typically involves the protection of L-2,4-diaminobutyric acid with Fmoc and Boc groups under controlled conditions google.com.

Data Table: Properties of this compound

PropertyValueSource
CAS Number125238-99-5 biosynth.comsigmaaldrich.comiris-biotech.desigmaaldrich.comchemicalbook.com
Molecular FormulaC₂₄H₂₈N₂O₆ biosynth.comsigmaaldrich.comiris-biotech.desigmaaldrich.commedchemexpress.comuni.luuni.lu
Molecular Weight440.49 g/mol biosynth.comsigmaaldrich.comiris-biotech.desigmaaldrich.commedchemexpress.com
AppearancePowder (white to slight yellow to beige) scientificlabs.ie
Purity (HPLC)≥97.0% sigmaaldrich.comsigmaaldrich.comscientificlabs.ie
Enantiomeric Purity≥99.0% scientificlabs.ie
Melting Point120 °C biosynth.com
Storage Temperature2-8 °C or 2-30 °C biosynth.comsigmaaldrich.comiris-biotech.desigmaaldrich.comscientificlabs.ie

Detailed Research Findings

Research highlights the utility of this compound in synthesizing peptides with potential biological activities. For instance, peptides incorporating this building block have shown potential in developing new antimicrobial agents and peptide-based drugs targeting specific diseases, demonstrating improved efficacy and reduced side effects in some studies . Peptides derived from Fmoc-L-Dab(Boc,Me)-OH, a related derivative, have also been investigated for their potential in hydrogel formation . The compound is instrumental in developing peptide-based drugs due to its stability and ease of deprotection, making it an ideal candidate for therapeutic peptides . It is also used in bioconjugation reactions to attach peptides to other biomolecules, aiding in targeted drug delivery and diagnostic tools . This compound has been used to synthesize somatostatin (B550006) analogs that showed inhibition of neointima formation in a rat model medchemexpress.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O6 B1673511 Fmoc-Dab(Boc)-OH CAS No. 125238-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKOFAHRLBNMG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373236
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125238-99-5
Record name Fmoc-Dab(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Fmoc Dab Boc Oh

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-Dab(Boc)-OH

This compound is a standard building block for introducing diaminobutyric acid residues into peptides synthesized via Fmoc SPPS. sigmaaldrich.com SPPS offers advantages such as fast work-up through easy separation of the peptide-resin from reagents and byproducts, improved reaction times and yields using excess reagents, easy automation, minimal physical product loss, and pseudo-dilution effects on beads that can favor cyclization and prevent dimerization. iris-biotech.de

Fmoc-Strategy in Peptide Elongation

The Fmoc strategy is a widely used approach in SPPS, largely replacing the earlier Boc strategy due to its orthogonality and the avoidance of highly toxic hydrofluoric acid for cleavage. iris-biotech.de In the Fmoc strategy, the peptide chain is assembled on a solid support, typically starting from the C-terminus. The alpha-amino group of each incoming amino acid is protected with the base-labile Fmoc group. iris-biotech.de this compound is incorporated into the growing peptide chain through the formation of an amide bond between the carboxyl group of this compound and the free amino group on the resin or the last amino acid residue. This coupling is typically facilitated by activating reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA. biosynth.com After coupling, the Fmoc group is removed using a base, commonly 20% piperidine (B6355638) in DMF, to expose the alpha-amino group for the next amino acid coupling cycle. sigmaaldrich.com

Orthogonal Protection Schemes in Peptide Assembly Utilizing Fmoc and Boc Groups

The key to using this compound in peptide synthesis is the orthogonality of the Fmoc and Boc protecting groups. Orthogonal protection allows for the selective removal of one protecting group without affecting others. peptide.com The Fmoc group on the alpha-amine is labile to mild bases (like piperidine), while the Boc group on the gamma-amine is stable under these basic conditions but is labile to acid treatment (like trifluoroacetic acid, TFA). sigmaaldrich.com This differential lability enables the selective deprotection of either the alpha-amino group for peptide chain elongation or the gamma-amino group on the Dab side chain for site-specific modifications while the peptide is still attached to the solid support. sigmaaldrich.com This is particularly advantageous for synthesizing branched or cyclic peptides. sigmaaldrich.com

Other orthogonal protecting groups for the side chain of diaminobutyric acid derivatives exist, such as the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysts, and the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group, which is cleaved by hydrazine. sigmaaldrich.comiris-biotech.deiris-biotech.de However, the Fmoc/Boc combination is widely used. peptide.com

Cleavage and Deprotection Strategies

Following peptide chain assembly on the solid support using the Fmoc strategy, the peptide is typically cleaved from the resin and fully deprotected in a single step using a strong acid cocktail, commonly involving TFA. sigmaaldrich.comrsc.org This acidic treatment removes the Boc group from the gamma-amino side chain of the incorporated Dab residues, as well as other acid-labile side-chain protecting groups used for other amino acids (e.g., tBu ethers on Ser, Thr, Tyr; Pbf on Arg; Trt on Asn, Gln, His). sigmaaldrich.com

Alternatively, the orthogonal nature of the Fmoc and Boc groups allows for selective deprotection of the Boc group on the side chain while the peptide is still on the resin by treatment with a milder acid before the final cleavage from the support. sigmaaldrich.com This strategy is employed when the gamma-amino group needs to be functionalized or incorporated into a cyclic structure on-resin. sigmaaldrich.com

Solution-Phase Synthesis Approaches

While SPPS is the predominant method utilizing this compound, solution-phase synthesis approaches also exist for preparing protected amino acid derivatives and peptides containing Dab residues. One reported method for synthesizing this compound involves starting from Fmoc-Gln-OH and reacting it with iodobenzene (B50100) diacetate (DiPa) in a mixed solvent, followed by reaction with (Boc)₂O in the presence of acetone (B3395972) and water, with pH adjustment using NaOH. google.com This method aims to provide a route for large-scale production. google.com Another solution-phase synthesis approach for Nα-protected-L-α,γ-diaminobutyric acids, including Boc-Dab-OH and Z-Dab-OH, has been reported using a polymer-supported hypervalent iodine reagent in water. nih.gov this compound was synthesized from a Z-Dab-OH intermediate in this study. nih.gov Solution-phase synthesis can be advantageous for producing large quantities of protected amino acid building blocks or for synthesizing short peptides or peptide fragments. iris-biotech.de

Site-Specific Derivatization and Functionalization of this compound

The presence of the protected gamma-amino group in this compound provides a handle for site-specific derivatization and functionalization, either before incorporation into a peptide chain or after selective deprotection on the solid support during SPPS. sigmaaldrich.com

Chemical Modifications at the Primary Amine Group

The primary amine group on the gamma position of the diaminobutyric acid residue, protected by the Boc group in this compound, can be selectively deprotected using acid treatment while the Fmoc group on the alpha-amine remains intact (if performed in solution) or while the peptide is still on the resin (during SPPS). sigmaaldrich.com Once deprotected, this free primary amine is available for various chemical modifications. These modifications can include acylation with carboxylic acids, coupling with activated esters, alkylation, or conjugation with various molecules such as fluorescent dyes, biotin, lipids, or carbohydrates. sigmaaldrich.com This site-specific functionalization is critical for creating peptides with tailored properties for applications in areas like bioconjugation studies, drug delivery, and the development of peptide-based probes or therapeutics. sigmaaldrich.comsmolecule.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₂₈N₂O₆ sigmaaldrich.comnih.gov
Molecular Weight440.49 g/mol sigmaaldrich.comnih.gov
CAS Number125238-99-5 sigmaaldrich.comnih.gov
AppearanceWhite to slight yellow to beige powder sigmaaldrich.commedchemexpress.com
Purity (HPLC)≥ 97.0 % sigmaaldrich.comsigmaaldrich.com
Melting Point120 °C biosynth.com
SolubilitySoluble in DMF, DCM cymitquimica.com

Table 2: Orthogonal Protecting Groups in Fmoc SPPS for Diaminobutyric Acid

Protecting Group on γ-amineRemoval ConditionsCompatibility with Fmoc/BocApplication ExamplesSource
BocMild Acid (e.g., TFA)YesStandard SPPS, on-resin side-chain functionalization sigmaaldrich.compeptide.com
AllocPalladium catalystsYesOrthogonal strategies, site-specific modification sigmaaldrich.comiris-biotech.de
ivDdeHydrazine in DMFYesBranched, cyclic, and side-chain modified peptides sigmaaldrich.com
MttMild Acid (e.g., dilute TFA in DCM)YesSelective side-chain deprotection peptide.comresearchgate.net

Carboxyl Group Functionalization

The carboxyl group of this compound is the primary site for peptide bond formation during solid-phase peptide synthesis. This functionalization typically involves activating the carboxyl group to facilitate coupling with the amino group of the next amino acid in the growing peptide chain. Various coupling reagents are employed for this purpose. Fmoc-L-Dab(Boc)-OH is reported to be widely used with standard coupling agents such as HBTU/DIC, often achieving greater than 90% coupling efficiency in most cases. The efficiency of coupling can be influenced by steric factors, as seen with related compounds like Fmoc-L-Dab(Boc,Me)-OH, where the methyl group may reduce coupling efficiency, potentially requiring optimized activation reagents (e.g., HCTU or PyBOP) and extended reaction times.

Protecting Group Manipulations (Fmoc and Boc)

This compound contains two orthogonal protecting groups, Fmoc and Boc, which can be selectively removed under different chemical conditions. This orthogonality is fundamental to the stepwise assembly of peptides in SPPS.

The Fmoc group, protecting the α-amino group, is typically removed using a base. Piperidine in dimethylformamide (DMF) is a commonly used reagent for Fmoc deprotection. This cleavage allows the α-amino group to become available for coupling with the carboxyl group of the next incoming Fmoc-protected amino acid.

The Boc group, protecting the γ-amino group on the side chain, is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard reagent for Boc deprotection. The selective removal of the Boc group allows for functionalization of the γ-amino group, such as cyclization or conjugation with other molecules, after the peptide backbone has been synthesized.

The selective removal of these groups is critical for controlled peptide elongation and subsequent modifications. For instance, in the Fmoc/Dde strategy for preparing cyclic or side-chain modified peptides, the peptide backbone assembly is generally completed before deprotection of side-chain protecting groups like Dde or ivDde. While the search results primarily discuss this compound's own deprotection, the principle of orthogonal deprotection is central to its use in complex peptide synthesis strategies involving other protecting groups.

Applications of Fmoc Dab Boc Oh in Peptide Based Research

Peptide Cyclization Strategies.

Fmoc-Dab(Boc)-OH plays a crucial role in the synthesis of cyclic peptides, which often exhibit enhanced stability, bioavailability, and biological activity compared to their linear counterparts. The presence of the protected gamma-amino group provides a handle for cyclization. In peptide synthesis, cyclization can be achieved through various strategies, including on-resin cyclization and solution-phase cyclization. universiteitleiden.nluniversiteitleiden.nl

Studies have demonstrated the incorporation of this compound into linear peptide sequences synthesized on a solid support. Following the assembly of the linear peptide, selective deprotection of the Boc group on the Dab residue (or another appropriately protected side chain) and the C-terminal carboxyl group (or N-terminal amino group) allows for the formation of a new peptide bond, leading to cyclization. For instance, in the synthesis of macrocyclic peptides, this compound loaded onto a resin has been used as a starting point. nih.govacs.org After linear elongation and removal of other protecting groups, on-resin cyclization can be performed using coupling reagents. universiteitleiden.nlnih.govacs.org Alternatively, the linear peptide can be cleaved from the resin, and cyclization can be carried out in solution under dilute conditions to favor intramolecular reaction. universiteitleiden.nl The orthogonal protection offered by this compound is essential for precisely controlling the site of cyclization, particularly in side-chain-to-side-chain or side-chain-to-tail cyclizations.

Development of Peptide-Based Therapeutics.

The application of this compound is significant in the development of peptide-based therapeutics. Its incorporation into peptide sequences allows for the creation of novel compounds with modified properties and enhanced biological activity. chemimpex.com The ability to introduce a flexible linker or a site for further conjugation via the deprotected gamma-amino group of the Dab residue is particularly valuable in designing therapeutic peptides.

Research highlights the use of this compound in synthesizing peptides with potential therapeutic applications, including those targeting cancer and infectious diseases. smolecule.com For example, it has been utilized in the synthesis of somatostatin (B550006) analogs, which have shown inhibitory effects on neointima formation induced by balloon injury in rats without affecting growth hormone release. medchemexpress.com This suggests the potential for developing targeted therapies with reduced side effects. Furthermore, this compound has been employed in the creation of macrocyclic peptide antibiotics, including those designed to target bacterial outer membrane proteins (OMPs) like BamA. nih.govacs.org These studies demonstrate the utility of this building block in generating peptide therapeutics with potent activity against challenging pathogens. universiteitleiden.nlnih.gov

Advanced Peptide Scaffolds for Drug Discovery.

This compound contributes to the construction of advanced peptide scaffolds, providing a foundation for diversifying peptide structures and exploring new chemical space in drug discovery. cenmed.comamericanelements.comuni.lu As an unnatural amino acid derivative, it expands the repertoire of building blocks available for SPPS, enabling the synthesis of peptides with non-canonical features. sigmaaldrich.comsigmaaldrich.com

The orthogonally protected side chain of Dab allows for site-specific modifications, enabling the introduction of various functional groups, labels, or conjugation partners onto the peptide scaffold. This is crucial for developing multi-functional peptides, peptide-drug conjugates, or peptides with tailored pharmacokinetic properties. The use of unnatural amino acids like this compound is increasingly important in modern drug discovery research, facilitating the design of peptides with improved stability, potency, and selectivity. sigmaaldrich.comsigmaaldrich.com By incorporating this compound, researchers can create branched or cyclic peptide structures that can serve as scaffolds for presenting multiple copies of a biologically active motif or for attaching different molecules for targeted delivery or imaging. The versatility offered by this compound in creating such complex and modified peptide architectures is invaluable in the search for new drug candidates.

Fmoc Dab Boc Oh in Bioconjugation and Material Sciences

Bioconjugation Chemistry Utilizing the Primary Amine.

The primary amine group on the gamma position of the diaminobutyric acid core, protected by the Boc group, can be selectively deprotected under acidic conditions without affecting the Fmoc-protected alpha-amine or the carboxylic acid group. This selective deprotection unveils a reactive handle for conjugation to biomolecules or other materials. wikipedia.orgsigmaaldrich.com

Protein and Antibody Labeling.

The selectively deprotected gamma-amine of Fmoc-Dab(Boc)-OH can be utilized for labeling proteins and antibodies. This process typically involves coupling the free amine to activated esters, isothiocyanates, or other reactive groups present on the protein or antibody surface. The Fmoc group on the alpha-amine can be removed after the conjugation step if further modification at that site is desired, or it can be retained to influence the properties of the conjugate. This approach allows for the site-specific or non-site-specific attachment of peptides or other molecules containing the this compound building block to proteins and antibodies, enabling their use in various biological assays, imaging techniques, or therapeutic applications. biosynth.com

Integration into Drug Delivery Systems.

This compound is valuable in the development of drug delivery systems. Its ability to be incorporated into peptides and its functional handle for conjugation allow for the creation of targeted delivery vehicles. Peptides containing this compound can be designed to bind to specific receptors on cell surfaces, facilitating the targeted delivery of conjugated drugs or imaging agents. smolecule.comchemimpex.com The compound has been used in the synthesis of peptide-based therapeutics, including somatostatin (B550006) analogs and methotrexate (B535133) analogs, which have shown potential in targeting conditions like cancer and infectious diseases. smolecule.commedchemexpress.commedchemexpress.com The incorporation of this compound can enhance the stability and solubility of peptide-based drug candidates, contributing to improved bioavailability and targeted action. chemimpex.com

Nanomaterial Functionalization.

This compound and its derivatives can be used for the functionalization of nanomaterials. The reactive amine group, accessible after selective deprotection, provides a handle for conjugating peptides, polymers, or other molecules to the surface of nanoparticles, nanotubes, or other nanomaterials. chemimpex.com This functionalization can impart new properties to the nanomaterials, such as improved dispersibility, biocompatibility, or the ability to target specific cells or tissues. Such modified nanomaterials have potential applications in drug delivery, imaging, and diagnostics. chemimpex.com

Mechanistic and Structure Activity Relationship Sar Studies Incorporating Fmoc Dab Boc Oh

Impact of Dab Residue on Peptide Bioactivity and Selectivity

Studies on antimicrobial peptides (AMPs) have demonstrated that substituting lysine (B10760008) or arginine residues with Dab can maintain or even improve antimicrobial activity while significantly reducing hemolytic activity, thus enhancing selectivity towards bacterial cells over mammalian cells. nih.govnih.gov For instance, replacing positively charged residues in amphipathic α-helical AMPs with Dab or diaminopropionic acid (Dap) generally maintained activity against Gram-negative bacteria while substantially decreasing hemolytic activity compared to lysine or arginine analogs. nih.gov This suggests that the shorter side chain of Dab may influence membrane interaction differently, leading to reduced toxicity to human cells.

In some cases, the position of the Dab residue within the peptide sequence can also be critical for activity. Research on oncolytic peptides has shown that while peptides containing Dab residues instead of lysine displayed high cytotoxic activity, their inclusion might be influenced by factors like cost and the potential release of noncoded amino acids. lytixbiopharma.com

The effect of Dab substitution on peptide activity can be dependent on the specific peptide sequence and its target. In certain antimicrobial peptides, replacing lysine with Dab showed similar antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com This indicates that Dab can effectively mimic the function of lysine in mediating interactions crucial for antimicrobial action. The ability of Dab-containing peptides to effectively eliminate bacterial biofilms has also been observed, highlighting their potential in combating drug-resistant infections. nih.gov

Conformational Analysis of Peptides Containing Fmoc-Dab(Boc)-OH Derived Units

The incorporation of Dab residues can influence the conformational landscape of peptides. The side chain of Dab, with its primary amino group, can participate in various interactions, including electrostatic interactions and hydrogen bonding, which can affect the peptide's secondary and tertiary structure.

Conformational analysis can also involve molecular mechanics calculations to understand the preferred orientations and flexibility of amino acid side chains. ntu.edu.tw Studies comparing the effect of side chain length of cationic residues like lysine, ornithine, Dab, and Dap on intra-helical interactions have shown that the length of the side chain can influence the formation and stability of salt bridges, which are important for stabilizing helical structures. ntu.edu.tw

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on peptides in solution, including sequential connectivities and dihedral angles, which can reveal the presence of specific secondary structure elements like α-helices or β-sheets. oup.com Molecular modeling, guided by NMR data, can then be used to generate 3D structural models. oup.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are valuable computational tools for understanding the interactions of peptides containing Dab residues with their biological targets at an atomic level. These techniques can help predict the binding pose of a peptide, the key residues involved in the interaction, and the binding energy.

Molecular modeling studies have been employed to investigate the interactions of peptides containing Dab, particularly in the context of their mechanisms of action. For example, molecular modeling has been used to study the binding of polymyxin (B74138) B3, an AMP containing multiple Dab residues, with the lipopolysaccharide (LPS) of the E. coli outer membrane. uran.ua Alanine scanning, combined with molecular modeling, can reveal the importance of specific Dab residues at different positions for binding affinity. uran.ua These studies can show that substituting Dab residues at certain positions significantly reduces the binding energy of the peptide-LPS complex, highlighting their critical role in the interaction. uran.ua

Docking studies are widely used to predict protein-peptide interactions. nih.govacs.org Given the flexibility of peptides, predicting their binding mode can be challenging. nih.gov However, computational methods are being developed and refined to address this, including approaches that split peptides into shorter segments for docking or utilize structure-guided design strategies. nih.govbakerlab.org While general protein-peptide docking programs exist, their performance can vary, and the accuracy of predictions is an active area of research. acs.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural characteristics of a set of compounds and their biological activities. nih.govacs.org In the context of peptides, QSAR can be used to correlate amino acid sequence or physicochemical descriptors with observed biological effects, such as antimicrobial activity, binding affinity, or toxicity. nih.govacs.orgfrontiersin.org

Analytical and Characterization Techniques in Fmoc Dab Boc Oh Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of Fmoc-Dab(Boc)-OH and other Fmoc-protected amino acids used in peptide synthesis. phenomenex.com The purity of starting materials directly impacts the final purity and yield of the synthesized peptide. phenomenex.com Reputable suppliers typically specify a minimum purity of 97.0% to 99.0% or higher for this compound by HPLC area percentage. sigmaaldrich.comcenmed.comscientificlabs.ieavantorsciences.comsigmaaldrich.comsigmaaldrich.com

Reverse-phase HPLC is commonly used for purity assessment, often employing C18 columns with gradients of acetonitrile (B52724) and water, typically containing a small percentage of trifluoroacetic acid (TFA) or formic acid as a mobile phase additive. mdpi.comrsc.org Optimized HPLC methods are essential to ensure the separation of the target compound from potential amino acid-related impurities that can arise during synthesis or storage. Chiral HPLC is specifically used to determine the enantiomeric purity, which is critical as even small amounts of the incorrect enantiomer can significantly affect peptide quality. phenomenex.comresearchgate.net Enantiomeric purity of ≥ 99.0% (a/a) is a common specification. sigmaaldrich.comcenmed.comscientificlabs.ie

Data regarding HPLC purity specifications for this compound from various sources are presented below:

SourcePurity Specification (HPLC, area%)Enantiomeric Purity (a/a)
Cenmed Enterprises cenmed.com≥ 97.0 %≥ 99.0 %
Sigma-Aldrich (Novabiochem) sigmaaldrich.comscientificlabs.ie≥ 97.0 %≥ 99.0 %
Avantor (TCI) avantorsciences.commin. 97.0 %Not specified
Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com≥ 97.0 %Not specified

Mass Spectrometry (MS) for Peptide Characterization

Mass spectrometry is a powerful tool for confirming the molecular weight and structural integrity of this compound and peptides synthesized using it. Electrospray ionization (ESI) is a frequently used technique in conjunction with MS for the analysis of protected amino acids and peptides. mdpi.comrsc.orgniscpr.res.innih.govmdpi.comresearchgate.net ESI-MS can provide information on the protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻, as well as adduct ions like [M+Na]⁺ or [M+HCOO]⁻. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to induce fragmentation of the precursor ions, yielding characteristic fragment ions that provide structural information. niscpr.res.innih.govresearchgate.net For Fmoc-protected amino acids, fragmentation patterns can reveal the presence of the Fmoc group and the protected amino acid core. Studies on N-terminal protected amino acids, including those with Fmoc groups, have shown specific fragmentation pathways, such as the loss of the Fmoc group or characteristic rearrangements. niscpr.res.innih.gov While specific MS data (m/z values of fragments) for this compound were not extensively detailed in the search results, the technique's applicability for molecular weight confirmation and structural analysis of protected amino acids and peptides incorporating them is well-established. mdpi.comresearchgate.netrsc.org For example, the theoretical molecular weight of this compound is 440.49 g/mol , and MS analysis can confirm this value, often observed as the protonated ion [M+H]⁺ at m/z 441. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation and verification of this compound. rsc.orgrsc.orgnih.govarkat-usa.org NMR spectra provide information about the chemical environment of each nucleus in the molecule, allowing confirmation of the presence and connectivity of the Fmoc and Boc protecting groups, the diaminobutyric acid core, and the carboxylic acid function. Analysis of chemical shifts, coupling constants, and signal integrals in ¹H NMR spectra confirms the expected number and types of protons. rsc.orgrsc.orgarkat-usa.org Similarly, ¹³C NMR spectroscopy provides information about the different carbon environments. rsc.orgarkat-usa.org

Spectroscopic Methods (e.g., UV-Vis)

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of compounds containing chromophores, such as the Fmoc group present in this compound. The fluorene (B118485) moiety of the Fmoc group exhibits strong UV absorption properties, which are utilized for various analytical purposes in peptide synthesis. uco.esnih.govnih.gov

A common application of UV-Vis spectroscopy is the monitoring of Fmoc deprotection during SPPS. The deavage of the Fmoc group by a base (e.g., piperidine) releases dibenzofulvene, which has a characteristic UV absorption spectrum with maxima typically around 260 nm, 268 nm, and 301 nm. uco.esnih.govrsc.orgresearchgate.net By measuring the absorbance of the deprotection solution at these wavelengths, the extent of Fmoc removal and thus the coupling efficiency in SPPS can be quantified. nih.gov

Fmoc-protected amino acids themselves also exhibit UV absorption due to the Fmoc group. The UV-Vis spectrum of Fmoc-Cl, a precursor to Fmoc-amino acids, shows strong absorption bands around 210 nm and 260 nm. researchgate.net Fmoc-amino acids display characteristic UV absorption, which can be used for detection in techniques like HPLC with UV detection. mdpi.com The absorption properties can be influenced by factors such as pH and self-assembly, particularly for the cleaved Fmoc group. rsc.org While specific absorption maxima for intact this compound were not detailed, the presence of the Fmoc group ensures detectability by UV-Vis spectroscopy, commonly monitored at wavelengths around 260-301 nm depending on the specific application and the form of the Fmoc moiety (intact or cleaved). uco.esnih.gov

Future Directions and Emerging Research Avenues

Expanding the Scope of Fmoc-Dab(Boc)-OH in Unnatural Amino Acid Libraries.

This compound is a valuable addition to unnatural amino acid libraries, enabling the synthesis of peptides with modified side chains and novel properties nih.govsigmaaldrich.com. The presence of the protected gamma-amino group provides a handle for introducing diverse chemical functionalities orthogonal to the peptide backbone assembly . This expands the chemical space accessible through peptide synthesis, allowing for the creation of libraries with enhanced structural diversity.

Research is exploring the incorporation of this compound into increasingly complex unnatural amino acid libraries. These libraries serve as platforms for discovering peptides with improved stability, altered binding affinities, and novel biological activities nih.gov. For instance, studies have shown the utility of Dab-containing peptides in developing antimicrobial agents and anticancer therapeutics smolecule.commdpi.com. The ability to selectively deprotect the gamma-amino group allows for post-synthetic modifications, further increasing the diversity of these libraries and the potential for identifying lead compounds .

Integration into Advanced Combinatorial Synthesis for Lead Discovery.

The orthogonal protection offered by this compound makes it particularly well-suited for advanced combinatorial synthesis strategies aimed at lead discovery acs.org. By incorporating this building block into split-and-pool or parallel synthesis approaches, researchers can rapidly generate large and diverse peptide libraries nih.gov. The ability to introduce functional groups at the gamma-position of Dab allows for the creation of branched or multi-functionalized peptides within these libraries, increasing the chances of identifying molecules with desired biological profiles.

Combinatorial synthesis utilizing this compound has been applied in the search for new therapeutic agents, including those targeting protein-RNA interactions and various receptors uzh.chresearchgate.net. The generated libraries can be screened for activity against specific biological targets, accelerating the identification of potential drug candidates. The controlled incorporation of this compound ensures that the resulting peptides have well-defined structures, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Novel Applications in Theranostics and Diagnostic Agent Development.

This compound is finding increasing utility in the development of peptides for theranostic and diagnostic applications. Peptides containing Dab can be designed to target specific cells or tissues, and the modifiable gamma-amino group allows for conjugation with diagnostic probes (e.g., fluorescent dyes, radioisotopes) or therapeutic agents thno.orgnih.gov. This enables the creation of single molecules capable of both imaging and therapy.

Recent research has demonstrated the incorporation of this compound into peptides designed to target markers such as Neuropilin-1 (NRP-1), which is overexpressed in various cancers researchgate.netnih.gov. These peptides, when labeled with radionuclides like Lutetium-177 or Gallium-68, show promise as radiopharmaceuticals for cancer imaging (diagnosis) and targeted radiotherapy (theranostics) thno.orgnih.gov. The ability to precisely control the site of conjugation through the Dab residue is critical for maintaining the targeting affinity and biological activity of the resulting conjugates.

Exploring New Biological Targets for this compound Containing Peptides.

The incorporation of this compound into peptides allows for the exploration of a wide range of new biological targets. The modified side chain can influence the peptide's conformation, stability, and interaction with biological macromolecules. This opens up possibilities for developing peptides that can modulate protein-protein interactions, inhibit enzymes, or target specific receptors that were previously challenging to address with standard peptides chemimpex.comsmolecule.com.

Studies are ongoing to investigate the activity of Dab-containing peptides against various targets, including those involved in infectious diseases and cancer smolecule.commdpi.com. The enhanced stability and unique interaction profiles offered by these modified peptides make them attractive candidates for tackling difficult targets. Furthermore, the ability to conjugate various molecules to the Dab residue facilitates the development of targeted delivery systems, expanding the potential biological applications of these peptides.

Q & A

Basic: What are the optimal storage and handling conditions for Fmoc-Dab(Boc)-OH to ensure stability during peptide synthesis?

This compound should be stored at 2–8°C for short-term use and -20°C for long-term stability (up to 3 years in powder form). In solvent (e.g., DMSO), store at -80°C for 1 year to prevent degradation. The compound is hygroscopic and sensitive to strong oxidizers; thus, ensure airtight containers and desiccated environments. Exposure to moisture or incompatible reagents (e.g., oxidizing agents) may compromise its Boc/Fmoc protective groups, leading to premature deprotection .

Basic: How does the solubility profile of this compound influence its experimental design in solid-phase peptide synthesis (SPPS)?

The compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, methanol, DMF), making it suitable for SPPS coupling reactions. For resin-bound synthesis, dissolve in DMF (10–20 mM) with coupling reagents like HATU/HOAt to achieve >95% coupling efficiency. Pre-dissolve in minimal DMSO (<5% v/v) if methanol solubility is insufficient. Note that poor solubility can lead to incomplete coupling; centrifugal filtration or sonication may aid dissolution .

Advanced: What strategies minimize side reactions (e.g., lactamization or epimerization) during this compound incorporation into peptide chains?

  • Lactamization Prevention : Avoid prolonged exposure to basic conditions (e.g., DIEA) during coupling. Use DEPBT as a coupling reagent, which reduces lactam formation by minimizing activation time. Pre-incubate this compound with DEPBT for <5 minutes before resin addition .
  • Epimerization Control : Maintain reaction temperatures below 25°C and use low-basicity activators (e.g., Oxyma Pure) instead of HOBt/DIC. For cyclization steps (e.g., in antimicrobial peptides), position Dab residues away from β-branched amino acids (e.g., Ile, Thr(tBu)) to reduce steric hindrance and racemization .

Advanced: How can orthogonal protection schemes be optimized for this compound in complex peptidomimetic syntheses?

  • Sequential Deprotection : Use Boc for Dab side-chain protection, which is stable under Fmoc SPPS conditions but cleavable with TFA/DCM (1:1, 2 hours) . For multi-step syntheses (e.g., norArg generation), combine with Alloc-protected residues, removable via Pd(PPh₃)₄/PhSiH₃ under neutral conditions .
  • Dual Protection : In polymyxin analogs, substitute Dab(Boc) with Dab(Dde) for selective deprotection using hydroxylamine/imidazole in NMP, enabling sequential functionalization .

Advanced: What analytical methods are recommended for verifying this compound incorporation and purity in synthetic peptides?

  • RP-HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times vary by peptide length; e.g., inhibitors like 3,4-dichlorophenylacetyl-norArg-Lys-agmatine show >95% purity at 220 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with calculated vs. observed [M+H]⁺ (e.g., 596.66 observed vs. 596.84 theoretical for polymyxin analogs) .
  • Kaiser Test : Monitor coupling efficiency during SPPS; a colorless result indicates complete amino acid attachment .

Advanced: How is this compound utilized in designing peptidomimetic inhibitors targeting viral proteases (e.g., West Nile Virus NS2B-NS3)?

  • Resin Loading : Attach this compound to trityl chloride resin via 4-aminobutylamide linkers to generate P1 agmatine residues. Subsequent guanylation converts Dab(Boc) to norArg, critical for protease binding .
  • Inhibitor Optimization : Reverse P2/P3 residues (e.g., 3,4-dichlorophenylacetyl-Lys(Cbz)-norArg-agmatine vs. norArg-Lys analogs) to evaluate steric and electronic effects on IC₅₀ values. Purify via preparative RP-HPLC with tert-butanol/water gradients .

Advanced: What are the limitations of this compound in synthesizing cyclic peptides, and how can they be addressed?

  • Cyclization Challenges : Dab(Boc)’s steric bulk may hinder head-to-tail cyclization. Use Dab(Alloc) for reduced hindrance, and perform on-resin cyclization before Boc deprotection. Alternatively, employ DIC/ClHOBt in dilute DMF to favor intramolecular amide bond formation .
  • Purification : Post-cyclization, use TFA cleavage (95% TFA, 2.5% H₂O/TIPS) followed by lyophilization and RP-HPLC to remove linear byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.